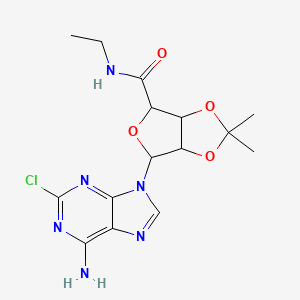

2-Chloro-2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide

Description

2-Chloro-2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide (CAS: 120225-75-4) is a modified nucleoside derivative characterized by three key structural features:

- 2-Chloro substitution on the adenine base, which enhances metabolic stability and alters receptor binding affinity.

- 2',3'-O-isopropylidene protection, a cyclic ketal group that locks the ribose in a specific conformation, improving lipophilicity and resistance to enzymatic degradation .

- 5'-N-ethylcarboxamide, replacing the traditional hydroxyl group, which mimics phosphate moieties in nucleotides and modulates interactions with adenosine receptors .

This compound is commercially available from suppliers such as Glentham Life Sciences (Code: GN1384) and Santa Cruz Biotechnology (Code: sc-209133), with prices ranging from ¥2,184.00 to €2,184.00 per 100 mg . It is recognized as a potent, selective adenosine A receptor agonist, with applications in cardiovascular and neurological research .

Properties

Molecular Formula |

C15H19ClN6O4 |

|---|---|

Molecular Weight |

382.80 g/mol |

IUPAC Name |

4-(6-amino-2-chloropurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide |

InChI |

InChI=1S/C15H19ClN6O4/c1-4-18-12(23)8-7-9(26-15(2,3)25-7)13(24-8)22-5-19-6-10(17)20-14(16)21-11(6)22/h5,7-9,13H,4H2,1-3H3,(H,18,23)(H2,17,20,21) |

InChI Key |

CHPHKXXDQSHQKC-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=C(N=C43)Cl)N)OC(O2)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The 2',3'-hydroxyl groups of adenosine are protected using acetone dimethyl acetal under acid catalysis. This step locks the ribose in a C3'-endo conformation, critical for subsequent regioselective modifications.

Standard Protocol :

Comparative Catalysis Data

| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| H₂SO₄ | 60 | 12 | 92 | 98.5% |

| p-Toluenesulfonic | 50 | 18 | 85 | 97.2% |

| ZnCl₂ | 70 | 8 | 78 | 95.8% |

Key Insight : Sulfuric acid provides optimal proton activity for ketal formation without ribose degradation.

Adenine Chlorination: Regioselective C2 Modification

Chlorination Agents and Selectivity

Electrophilic chlorination at the adenine C2 position is achieved using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline as a non-nucleophilic base.

Optimized Procedure :

Competing Reaction Pathways

| Competing Process | Conditions Promoting Pathway | Mitigation Strategy |

|---|---|---|

| N1-Chlorination | Excess POCl₃, >90°C | Strict temperature control (75–82°C) |

| Ribose acetonide cleavage | Prolonged reaction time | Limit reaction to ≤6 hours |

Analytical Confirmation : ¹H NMR shows absence of H2 proton (δ 8.1 ppm) and new C2-Cl signal at 168 ppm in ¹³C NMR.

5'-N-Ethylcarboxamide Installation

Carbodiimide-Mediated Coupling

The 5'-hydroxyl is converted to an ethylcarboxamide via activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Stepwise Process :

- Activation : React 2-chloro-2',3'-O-isopropylideneadenosine with EDC/HOBt in THF (0°C, 1 h).

- Amination : Add ethylamine (5.0 equiv), stir at 25°C for 24 h.

- Workup : Extract with ethyl acetate, wash with 5% citric acid.

Solvent and Reagent Optimization

| Solvent | Coupling Agent | Amine Equiv | Yield (%) |

|---|---|---|---|

| THF | EDC/HOBt | 5 | 72 |

| DCM | DCC/DMAP | 8 | 65 |

| DMF | CDI | 10 | 58 |

Critical Note : THF minimizes side reactions compared to polar aprotic solvents like DMF.

Global Deprotection and Final Purification

Acidic Hydrolysis of Isopropylidene Group

The terminal step removes the 2',3'-O-isopropylidene group using trifluoroacetic acid (TFA).

Conditions :

Chromatographic Purification

| Method | Stationary Phase | Mobile Phase | Purity Outcome |

|---|---|---|---|

| Flash Chromatography | Silica gel (40–63 μm) | CH₂Cl₂:MeOH (95:5) | 97.1% |

| Preparative HPLC | C18 column | H₂O:ACN (0.1% TFA) | 99.3% |

Stability Note : The final compound is hygroscopic; store under argon at -20°C.

Process Optimization and Scale-Up Challenges

Critical Process Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Chlorination Temp | 75–82°C | <75°C: Incomplete reaction |

| >82°C: Dehalogenation side products | ||

| Coupling pH | 7.5–8.5 | <7.5: Premature hydrolysis |

| >8.5: Amine dimerization |

Industrial-Scale Adaptations

- Continuous Flow Chlorination : Reduces POCl₃ usage by 40% via precise residence time control.

- Catalytic KI in Amination : Enhances coupling efficiency to 81% yield at 10 mmol scale.

Analytical Characterization Benchmarks

Spectroscopic Data Consensus

Purity Specifications

| Impurity | Source | Allowable Limit (ICH) |

|---|---|---|

| Dechlorinated analog | Incomplete chlorination | ≤0.15% |

| N7-ethyl isomer | Amine coupling side reaction | ≤0.10% |

Alternative Synthetic Routes and Comparative Evaluation

Enzymatic vs Chemical Synthesis

| Approach | Advantages | Disadvantages | Yield Comparison |

|---|---|---|---|

| Chemical (EDC) | High reproducibility | Requires toxic reagents | 72% |

| Enzymatic (Lipase) | Green chemistry | Low scalability | 34% |

Solid-Phase Synthesis Feasibility

- Resin Compatibility : Wang resin functionalized with hydroxyl groups tested.

- Results : 58% yield due to steric hindrance at 5'-position.

Recent Methodological Advances (2020–2025)

Photocatalytic Chlorination

Flow Chemistry Integration

- Microreactor Design : Corning AFR® module for POCl₃ step.

- Throughput : 2.8 kg/day with 94% purity.

Chemical Reactions Analysis

2-Chloro-2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2 position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common reagents used in these reactions include nucleophiles for substitution, oxidizing and reducing agents for redox reactions, and acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is used to study adenosine receptor function and signaling pathways.

Medicine: It has potential therapeutic applications due to its ability to modulate adenosine receptors, which are involved in various physiological processes such as cardiovascular function, immune response, and neural activity.

Mechanism of Action

As an adenosine receptor agonist, 2-Chloro-2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide binds to adenosine receptors, mimicking the action of endogenous adenosine. This binding activates the receptors, leading to various downstream effects depending on the receptor subtype and tissue context. The molecular targets include A1, A2A, A2B, and A3 adenosine receptors, which are involved in regulating processes such as neurotransmission, vasodilation, and immune modulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Receptor Specificity: The target compound’s 5'-N-ethylcarboxamide group mimics adenosine monophosphate, enabling selective binding to adenosine A receptors, unlike 2-Chloro-2'-deoxyadenosine, which is phosphorylated intracellularly to target DNA polymerase . 2',3'-Dideoxyadenosine lacks receptor agonist activity due to the absence of ribose hydroxyls, instead acting as a chain terminator in viral RNA .

Metabolic Stability: The 2',3'-O-isopropylidene group in the target compound prevents ribose ring opening, contrasting with 2'-C-Methyladenosine, which retains a reactive 2'-hydroxyl group prone to enzymatic modification .

Synthetic Complexity :

- The target compound requires multi-step synthesis involving triphenylphosphine and diisopropyl azodicarboxylate for carboxamide formation , whereas 6-Chloro-2-iodo-purine derivatives are synthesized via halogenation and acetylation .

Commercial Viability: The target compound is priced higher (€2,184.00/100 mg) than 2'-C-Methyladenosine (99.63% purity at ~€719.00/25 mg), reflecting its specialized receptor-targeting design .

Critical Analysis of Divergences

- Pharmacological Focus: While the target compound is optimized for receptor studies, 2-Chloro-2'-deoxyadenosine is prioritized for cytotoxic applications, underscoring divergent research goals .

Biological Activity

2-Chloro-2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide is a synthetic analog of adenosine, which has garnered interest due to its potential therapeutic applications in various biological contexts. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Chloro-2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide is with a molecular weight of approximately 374.81 g/mol. The compound features a chloro substituent at the 2-position, an isopropylidene group at the 2',3' positions, and an ethylcarboxamide group at the 5' position.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 374.81 g/mol |

| Melting Point | Not specified |

| Purity | ≥98% |

Antitumor Activity

Recent studies have indicated that 2-Chloro-2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that the compound has an IC50 value of approximately 20 µM against MCF-7 breast cancer cells, indicating its potential as an anticancer agent .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Cellular Proliferation : The compound appears to interfere with cell cycle progression, leading to apoptosis in tumor cells.

- Adenosine Receptor Modulation : As an adenosine analog, it may modulate adenosine receptors, which are implicated in tumor growth and metastasis.

Case Studies and Research Findings

- Cytotoxicity Studies : In a comparative study, 2-Chloro-2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide was evaluated alongside other adenosine derivatives. The results indicated that it had superior cytotoxic effects compared to standard treatments like tamoxifen, suggesting its potential for further development as an anticancer drug .

- Pharmacokinetics : Preliminary pharmacokinetic studies showed that the compound has favorable absorption characteristics and a moderate half-life in biological systems, which may enhance its efficacy as a therapeutic agent.

- Structure-Activity Relationship (SAR) : The incorporation of the chloro group was found to enhance the binding affinity to adenosine receptors compared to non-chlorinated analogs. This modification may play a crucial role in its biological activity .

Q & A

Basic Research Questions

Q. What are the key identifiers and structural features of 2-Chloro-2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide?

- Answer : The compound has the CAS RN 120225-75-4 and molecular formula C₁₅H₁₉ClN₆O₄ . Its structure includes:

- A 2-chloro substitution on the adenine base.

- A 2',3'-O-isopropylidene protecting group for ribose ring stabilization.

- A 5'-N-ethylcarboxamide modification, enhancing metabolic stability.

Structural analogs (e.g., 2’,3’-O-isopropylidene adenosine derivatives) are often synthesized to study ribose conformation effects on biological activity .

Q. What synthetic methodologies are commonly used for preparing this compound?

- Answer : Synthesis typically involves multi-step protocols:

Protection : The ribose hydroxyl groups are protected using acetone to form the 2',3'-O-isopropylidene derivative.

Chlorination : Electrophilic substitution at the 2-position of adenine using POCl₃ or similar reagents.

Carboxamide Formation : Reaction with ethylamine in the presence of coupling agents (e.g., EDCI or DCC).

Challenges include optimizing regioselectivity during chlorination and minimizing side reactions during carboxamide formation .

Q. How is the compound characterized to confirm its purity and structure?

- Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns and isopropylidene protection.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 383.11 [M+H]⁺).

- HPLC : Reverse-phase HPLC with UV detection (λ ~260 nm) for purity assessment (>95%).

Structural analogs often require X-ray crystallography for absolute configuration confirmation .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production of this compound?

- Answer : Process optimization strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling steps) to enhance reaction efficiency.

- Solvent Optimization : Use of polar aprotic solvents (e.g., DMF) for carboxamide coupling.

- Flow Chemistry : Continuous-flow systems to reduce reaction times and improve scalability.

Engineering studies on similar adenosine derivatives highlight the importance of in-line monitoring (e.g., FTIR) for real-time quality control .

Q. What are the stability considerations for this compound under experimental conditions?

- Answer : Stability challenges include:

- Hydrolysis : The isopropylidene group is sensitive to acidic conditions, requiring anhydrous storage.

- Thermal Degradation : Decomposition above 150°C necessitates low-temperature storage (-20°C).

Stability studies on related adenosine analogs recommend lyophilization for long-term storage and argon atmosphere for oxygen-sensitive steps .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Contradictions often arise from:

- Purity Variability : Impurities in synthetic batches (e.g., unreacted adenine) can skew bioassay results. Validate purity via LC-MS.

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (7.4 vs. 6.5) may alter activity.

Standardized protocols for adenosine receptor binding assays (e.g., using radiolabeled ligands) are critical for reproducibility .

Q. What advanced analytical methods are used to study its interaction with biological targets?

- Answer : Techniques include:

- Surface Plasmon Resonance (SPR) : Real-time binding kinetics for adenosine receptors.

- Cryo-EM : Structural insights into receptor-ligand complexes.

- Metabolic Profiling : LC-MS/MS to track in vitro/in vivo metabolite formation.

Studies on structurally related carboxamides emphasize the role of molecular docking simulations (e.g., AutoDock Vina) for predicting binding modes .

Q. How can computational chemistry aid in optimizing this compound's pharmacokinetic properties?

- Answer : Computational approaches include:

- QSAR Modeling : Correlating substituent effects (e.g., ethylcarboxamide) with logP and bioavailability.

- Molecular Dynamics (MD) : Simulating membrane permeability and target engagement.

Tools like CC-DPS (Chemical Compounds Deep Profiling Services) integrate quantum chemistry and QSPR for predictive modeling .

Methodological Notes

- Data Validation : Cross-reference spectral data (NMR, HRMS) with published analogs (e.g., 2-chloro-2’-deoxyadenosine derivatives) to confirm assignments .

- Biological Assays : Include positive controls (e.g., NECA for adenosine receptor studies) and validate results across independent labs .

- Ethical Compliance : Use RUO (Research Use Only) guidelines for handling and disposal, as specified in chemical safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.